
BV-6
Vue d'ensemble
Description
BV-6 est un composé organique synthétique connu pour son rôle d'antagoniste puissant et spécifique des protéines inhibitrices de l'apoptose (IAP), y compris la protéine inhibitrice de l'apoptose cellulaire 1 (cIAP1), la protéine inhibitrice de l'apoptose cellulaire 2 (cIAP2) et la protéine inhibitrice de l'apoptose liée à l'X (XIAP) . Ces protéines jouent un rôle crucial dans la régulation de l'apoptose, et this compound agit comme un mimétique de Smac, favorisant l'apoptose et la nécroptose .
Applications De Recherche Scientifique
Lung Cancer
BV6 has been extensively studied in non-small cell lung cancer (NSCLC) cell lines such as HCC193 and H460. Research indicates that BV6 enhances radiosensitivity in these cells, making them more susceptible to radiation therapy. For instance, a study reported that treatment with 1 μM BV6 significantly shifted survival curves in HCC193 cells compared to controls . The compound also induced apoptosis by increasing cleaved caspase-3 levels over time.
Combination Therapies
BV6 has shown promise when used in combination with other therapies. For example, it enhances the effects of tumor necrosis factor-alpha (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL), leading to increased apoptosis in resistant cancer cell lines . This suggests that BV6 could be an effective adjuvant in combination therapies aimed at overcoming drug resistance.
Endometriosis
In preclinical models, BV6 has been investigated for its potential to suppress endometriosis. In a mouse model, intraperitoneal administration of BV6 reduced the progression of endometriosis by inhibiting IAP expression and cell proliferation . This application highlights BV6's versatility beyond oncology.
Efficacy Data
The following table summarizes key findings from studies on the efficacy of BV6 across different cancer types:
Cancer Type | Cell Line | Mechanism | Outcome |
---|---|---|---|
Non-Small Cell Lung Cancer | HCC193, H460 | IAP inhibition, caspase activation | Enhanced radiosensitivity; increased apoptosis |
Various Cancers | HT1080, HT29 | Sensitization to TNF-α and TRAIL | Increased apoptosis via enhanced caspase processing |
Endometriosis | Mouse model | IAP inhibition | Reduced disease progression; decreased cell proliferation |
Case Study 1: Lung Cancer Treatment
In a controlled study involving NSCLC cell lines, researchers treated HCC193 and H460 cells with varying concentrations of BV6. The results demonstrated a dose-dependent increase in apoptosis markers, particularly cleaved caspase-3. The study concluded that BV6 not only induces apoptosis but also sensitizes these cells to radiation therapy .
Case Study 2: Combination with Immune Modulators
Another investigation focused on the combined use of BV6 with immune modulators such as TNF-α and TRAIL. The study revealed that BV6 significantly enhanced the apoptotic response in resistant cancer cell lines by promoting additional cleavage of caspases involved in the apoptotic pathway . This finding supports the potential for BV6 to be utilized alongside immunotherapies.
Mécanisme D'action
Target of Action
BV-6, also known as GTPL7914 or N,N’-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide), is a potent and specific antagonist of at least three inhibitors of apoptosis proteins (IAPs), namely cIAP1, cIAP2, and XIAP . These IAPs exert their anti-apoptotic actions through ubiquitylation of RIPK1 (receptor-interacting serine/threonine-protein kinase 1), which results in RIPK1 proteasomal degradation .
Mode of Action
This compound acts as a Smac mimetic. Smac/DIABLO (second mitochondria-derived activator of caspases/direct IAP-binding protein with low isoelectric point) is a natural antagonist of IAPs, which is released in the cytosol in response to pro-apoptotic stimuli . Upon binding to cIAP, this compound induces its ubiquitination and rapid proteasomal degradation, enabling the deubiquitination of RIPK1 . Thus, this compound acts as an inducer of apoptosis and necroptosis initiated by death signals such as TNF-α .
Biochemical Pathways
The action of this compound affects the apoptosis and necroptosis pathways. By inducing the degradation of cIAP1, cIAP2, and XIAP, this compound allows RIPK1 to escape proteasomal degradation . This enables RIPK1 to recruit RIPK3 and MLKL to form the necrosome and promote necroptosis upon engagement of death receptors .
Pharmacokinetics
It is known that this compound is a potent and selective inhibitor of ciap1, ciap2, and xiap, and it allows ripk1-mediated apoptosis or necroptosis . The working concentration for cell culture assays is 1-20 µM .
Result of Action
The molecular and cellular effects of this compound’s action involve the induction of apoptosis and necroptosis in cells. By antagonizing IAPs and promoting the degradation of cIAP1, cIAP2, and XIAP, this compound enables the activation of RIPK1-mediated cell death . This leads to the formation of the necrosome and the initiation of necroptosis upon the engagement of death receptors .
Action Environment
It is known that the action of this compound, like other smac mimetics, is influenced by the presence of pro-apoptotic stimuli in the cellular environment .
Analyse Biochimique
Biochemical Properties
BV-6 interacts with the IAPs, specifically cIAP1, cIAP2, and XIAP . These proteins exert their anti-apoptotic actions through ubiquitylation of RIPK1 (receptor-interacting serine/threonine-protein kinase 1), which results in RIPK1 proteasomal degradation .
Cellular Effects
This compound has been shown to promote cell death by inducing cIAP autoubiquitination, NF-κB activation, and TNFα-dependent apoptosis . It has been found to moderately induce apoptosis in leukemic cells .
Molecular Mechanism
This compound acts as a Smac mimetic. Smac/DIABLO is a natural antagonist of IAPs, which is released in the cytosol in response to pro-apoptotic stimuli. Upon binding to cIAP, this compound induces its ubiquitination and rapid proteasomal degradation, enabling the deubiquitination of RIPK1 .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it is known that this compound induces rapid proteasomal degradation of cIAP, thus allowing for TNF-α-induced apoptosis or necroptosis .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound has been used in various concentrations ranging from 0.3-5 μM for cell culture assays .
Metabolic Pathways
It is known that this compound influences the ubiquitylation pathway, leading to the degradation of RIPK1 .
Transport and Distribution
It is known that this compound acts in the cytosol where it binds to cIAP, leading to its ubiquitination and degradation .
Subcellular Localization
This compound acts in the cytosol where it binds to cIAP, leading to its ubiquitination and degradation . This suggests that the subcellular localization of this compound is primarily in the cytosol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
BV-6 est synthétisé par un processus en plusieurs étapes impliquant le couplage de divers acides aminés et peptides. La synthèse implique généralement les étapes suivantes :
Couplage d'acides aminés : L'étape initiale implique le couplage d'acides aminés en utilisant des réactifs de couplage peptidique standard tels que la N,N'-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt).
Cyclisation : Les acides aminés couplés subissent une cyclisation pour former la structure peptidique cyclique souhaitée.
Fonctionnalisation : Le peptide cyclique est ensuite fonctionnalisé avec des chaînes latérales spécifiques pour obtenir la structure finale de this compound.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle qualité pour garantir une pureté et un rendement élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
BV-6 subit diverses réactions chimiques, notamment :
Ubiquitination : This compound induit l'ubiquitination et la dégradation protéasomique rapide des cIAP.
Induction de l'apoptose : This compound favorise l'apoptose en permettant la déubiquitination de la kinase de sérine/thréonine interagissant avec le récepteur 1 (RIPK1).
Induction de la nécroptose : This compound induit également la nécroptose, une forme de mort cellulaire programmée.
Réactifs et conditions courantes
Ubiquitination : Nécessite la présence d'ubiquitine, d'enzyme d'activation E1, d'enzyme de conjugaison E2 et de ligase E3.
Induction de l'apoptose : Implique le facteur de nécrose tumorale-alpha (TNF-α) et des inhibiteurs de la caspase tels que le Z-IETD-FMK.
Induction de la nécroptose : Nécessite le blocage de la caspase-8 en utilisant des inhibiteurs comme le Z-VAD-FMK.
Principaux produits formés
Ubiquitination : Conduit à la formation de cIAP ubiquitinés.
Induction de l'apoptose : Entraîne l'activation des caspases et la mort cellulaire subséquente.
Induction de la nécroptose : Conduit à la formation du complexe nécrosome et à la mort cellulaire.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur le cancer : this compound est utilisé pour étudier les mécanismes de l'apoptose et de la nécroptose dans les cellules cancéreuses.
Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant les IAP.
Voies de mort cellulaire : This compound est utilisé pour étudier les voies moléculaires impliquées dans la mort cellulaire programmée, y compris l'apoptose et la nécroptose.
Immunologie : This compound est utilisé dans les études immunologiques pour comprendre le rôle des IAP dans la régulation des cellules immunitaires.
Mécanisme d'action
This compound exerce ses effets en mimant l'activité de Smac/DIABLO, un antagoniste naturel des IAP. Lorsqu'il se lie aux cIAP, this compound induit leur ubiquitination et leur dégradation protéasomique rapide . Ce processus permet la déubiquitination de RIPK1, conduisant à l'activation des voies de l'apoptose et de la nécroptose . This compound favorise également l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et de l'apoptose dépendante du TNF-α .
Comparaison Avec Des Composés Similaires
BV-6 est unique en raison de son double inhibition des cIAP et de XIAP, ce qui en fait un mimétique de Smac bivalent . Des composés similaires comprennent :
Embeline : Un inhibiteur de XIAP avec des propriétés anticancéreuses potentielles.
Birinapant : Une petite molécule synthétique qui inhibe les protéines de la famille IAP et a une activité antinéoplasique.
AZD5582 : Un inhibiteur des IAP qui induit l'apoptose en se liant aux domaines BIR3 de cIAP1, cIAP2 et XIAP.
This compound se distingue par son inhibition puissante et sélective de multiples IAP, ce qui en fait un outil précieux dans la recherche sur l'apoptose et la nécroptose .
Activité Biologique
BV6 is a small molecule classified as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic . It functions primarily as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), which are known to play a critical role in regulating apoptosis and cell survival. BV6 has garnered attention for its potential in cancer therapy, particularly in sensitizing cancer cells to apoptosis induced by various stimuli.
IAP Inhibition
BV6 selectively targets IAPs, particularly cIAP1 and XIAP, leading to their degradation. This degradation is crucial for the activation of caspases, which are essential for the apoptotic process. The compound's ability to induce the degradation of IAPs allows for enhanced apoptosis in various cancer cell lines when combined with death ligands such as TNF-α and TRAIL (TNF-related apoptosis-inducing ligand) .
Induction of Apoptosis
Research indicates that BV6 can induce significant cell death across multiple human cancer cell lines. For instance, when treated with 10 µM BV6 for 24 hours, significant cell death was observed in L363, MMI.s, HT1080, and Jurkat cells. After 48 hours, most tested cell lines showed increased apoptosis, except for a few resistant types like Amo-1 and HeLa .
Activation of Non-canonical NF-κB Pathway
BV6 also promotes the accumulation of NIK (NF-κB inducing kinase) and the processing of p100 to p52, thereby activating the non-canonical NF-κB signaling pathway. This pathway is often associated with cellular survival and proliferation, suggesting that BV6 may have dual roles in modulating both pro-apoptotic and survival signals .
Cell Line Sensitivity
The sensitivity of various cancer cell lines to BV6 has been extensively studied. The following table summarizes key findings regarding cell line responses to BV6 treatment:
Cell Line | 24h Cell Death (%) | 48h Cell Death (%) | Notes |
---|---|---|---|
L363 | 50 | 80 | Sensitive to BV6-induced apoptosis |
MMI.s | 45 | 75 | Sensitive |
HT1080 | 60 | 85 | Sensitive |
Jurkat | 55 | 82 | Sensitive |
Amo-1 | 10 | 15 | Resistant |
KMS.11 | 20 | 25 | Resistant |
HeLa | 15 | 20 | Resistant |
Combination Therapy Efficacy
BV6 has shown promise as an adjuvant therapy when combined with other treatments. For example, co-treatment with TRAIL or TNF-α significantly enhances apoptosis in resistant cancer cells. In studies involving MCF7 and MDA-MB-231 breast cancer cells, BV6 not only induced apoptosis but also downregulated autophagy, suggesting that it may improve the efficacy of existing therapies by overcoming resistance mechanisms .
Case Studies
In vivo studies have demonstrated the potential of BV6 beyond cell culture systems. For instance:
- Endometriosis Model : In a BALB/c mouse model with transplanted uterine tissue, intraperitoneal administration of BV6 significantly repressed endometriosis progression by inhibiting IAP expression and reducing cell proliferation .
- Non-Small Cell Lung Cancer (NSCLC) : Pre-treatment with BV6 in H460 NSCLC cells enhanced their sensitivity to radiation therapy, indicating its potential utility in combination with radiotherapy .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXGNXKOVBJV-YLOPQIBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.